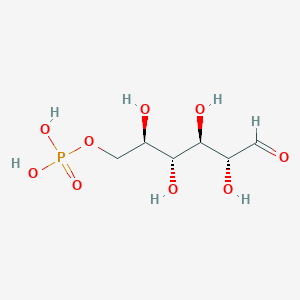
D-Allose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-allose 6-phosphate is an allose phosphate consisting of D-allose having a monophosphate group at the 6-position. It has a role as an Escherichia coli metabolite. It derives from a D-allose. It is a conjugate acid of a this compound(2-).
Applications De Recherche Scientifique
Anti-Cancer Properties
D-Allose and its derivatives, including D-allose 6-phosphate, have shown promising anti-cancer effects across various studies.
- Mechanism of Action : Research indicates that D-allose is converted into this compound in cells, which is responsible for its anti-proliferative activity against cancer cell lines. For instance, a study demonstrated that a derivative of this compound exhibited higher anti-proliferative activity against the MOLT-4F human leukemia cell line compared to D-allose itself. This suggests that modifications to the A6P structure can enhance its efficacy against cancer cells .
- Specific Cancer Types : D-allose has been shown to inhibit the proliferation of glioblastoma cells (U251MG and U87MG) in a dose-dependent manner without affecting cell cycle or apoptosis directly. Instead, it appears to decelerate cell division frequency, suggesting a unique mechanism that does not involve traditional pathways of cell cycle arrest .
Plant Defense Mechanisms
D-Allose plays a significant role in enhancing plant resistance against pathogens.
- Induction of Defense Responses : In rice plants, D-allose is phosphorylated to form this compound, which triggers defense responses against bacterial infections. The mechanism involves the generation of reactive oxygen species (ROS) through NADPH oxidase activation, which is linked to the metabolic pathways involving D-glucose 6-phosphate dehydrogenase . This process leads to lesion mimic formation and upregulation of defense-related genes.
- Impact on Growth Regulation : Additionally, D-allose treatment has been shown to inhibit gibberellin signaling pathways in rice, affecting seedling growth and leaf elongation. This highlights its dual role as both a defense trigger and a growth regulator in plants .
Industrial Applications
The potential for this compound extends into various industrial applications, particularly in food and biotechnology.
- Sweetener Alternative : As a non-caloric sweetener with approximately 80% of the sweetness of sucrose, D-allose is being explored as an alternative sweetener in food products. Its low energy content makes it attractive for health-conscious consumers .
- Biotechnological Production : Recent advancements have focused on engineering microbial systems for the fermentative synthesis of D-allose from glucose. Continuous production methods using immobilized enzymes have shown promise for large-scale production, which could facilitate broader industrial applications .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C6H13O9P |
|---|---|
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5-,6+/m0/s1 |
Clé InChI |
VFRROHXSMXFLSN-BGPJRJDNSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















